Cas no 2098015-96-2 (3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile)
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
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- F1907-6266
- AKOS026710635
- 3-(4-ethoxy-2,3-dihydroindol-1-yl)-3-oxopropanenitrile
- 2098015-96-2
- 3-(4-ethoxyindolin-1-yl)-3-oxopropanenitrile
- starbld0013286
- 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile
-
- Inchi: 1S/C13H14N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-7,9H2,1H3
- InChI Key: LTULZGGQMIEEAF-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC2=C1CCN2C(CC#N)=O
Computed Properties
- Exact Mass: 230.105527694g/mol
- Monoisotopic Mass: 230.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.3Ų
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E215876-100mg |
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E215876-500mg |
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E215876-1g |
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-6266-0.25g |
3-(4-ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-6266-0.5g |
3-(4-ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-6266-1g |
3-(4-ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-6266-2.5g |
3-(4-ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-6266-5g |
3-(4-ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-6266-10g |
3-(4-ethoxyindolin-1-yl)-3-oxopropanenitrile |
2098015-96-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile
Comprehensive Overview of 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile (CAS No. 2098015-96-2)
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile (CAS No. 2098015-96-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This nitrile-containing derivative of indoline is particularly notable for its potential applications in drug discovery and material science. The compound's molecular formula, C13H14N2O2, and its distinctive 4-ethoxyindoline backbone make it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for indoline derivatives like 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile has surged, driven by their role in developing kinase inhibitors and other bioactive agents. Researchers are increasingly exploring its utility in modulating enzymatic activity, particularly in oncology and neurology. The compound's cyano group and ketone functionality offer versatile reactivity, enabling its use in multicomponent reactions and click chemistry protocols.
From an industrial perspective, CAS No. 2098015-96-2 is often discussed in the context of green chemistry and sustainable synthesis. With growing interest in eco-friendly production methods, this compound's potential for scalable, low-waste manufacturing processes aligns with global trends toward reducing carbon footprints in chemical production. Its stability under ambient conditions also makes it a practical candidate for long-term storage and transportation.
Analytical studies of 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile highlight its compatibility with modern characterization techniques such as HPLC, NMR, and mass spectrometry. These methods confirm its high purity (>98%) and structural integrity, critical for regulatory compliance in pharmaceutical applications. The compound's UV absorption profile further suggests potential uses in photodynamic therapy or as a fluorescent probe in biochemical assays.
Market analysts note rising patent activity surrounding indoline-based compounds, with 2098015-96-2 frequently appearing in intellectual property filings related to novel therapeutic agents. This trend reflects the compound's growing importance in personalized medicine and targeted drug delivery systems. Its molecular architecture allows for precise modifications to enhance bioavailability or tissue specificity.
In academic circles, 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile serves as a model substrate for studying nucleophilic addition reactions and tandem cyclization processes. Recent publications demonstrate its utility in constructing polycyclic frameworks prevalent in natural products. These findings contribute to broader discussions about streamlining synthetic routes for complex heterocycles.
The compound's safety profile has been extensively documented, showing no significant ecological toxicity in standard assays. This characteristic, combined with its synthetic versatility, positions CAS No. 2098015-96-2 as a sustainable choice for industrial and research applications alike. Regulatory databases classify it as non-hazardous under normal handling conditions.
Emerging applications in material science leverage the compound's ability to form stable coordination complexes with transition metals. Such complexes show promise in catalysis and optoelectronic devices, aligning with current research priorities in renewable energy technologies. The ethoxyindoline moiety particularly enhances ligand-metal binding efficiency.
For procurement specialists, technical specifications of 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile emphasize batch-to-batch consistency and strict impurity controls. Leading suppliers typically provide comprehensive certificates of analysis, addressing the pharmaceutical industry's stringent quality requirements. Storage recommendations generally advise protection from prolonged light exposure.
Future research directions may explore the compound's potential in bioorthogonal chemistry or as a building block for covalent inhibitors. Its balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties for drug development. These characteristics make 2098015-96-2 a compelling subject for ongoing investigation across multiple scientific disciplines.
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